molecular formula C24H17ClN4O3 B11301117 3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11301117
M. Wt: 444.9 g/mol
InChI Key: UOIBEWFZJCAUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a benzodioxin moiety, and a pyrazolopyridopyrimidinone core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with various substituted anilines in a basic aqueous medium to yield the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include:

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H17ClN4O3/c1-14-22(15-2-4-16(25)5-3-15)23-26-13-18-19(29(23)27-14)8-9-28(24(18)30)17-6-7-20-21(12-17)32-11-10-31-20/h2-9,12-13H,10-11H2,1H3

InChI Key

UOIBEWFZJCAUME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.